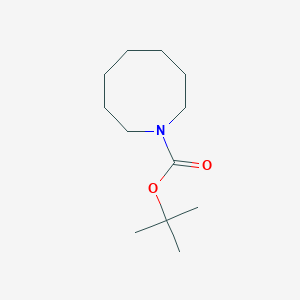

tert-Butyl azocane-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

549531-88-6 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl azocane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)13-9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |

InChI Key |

UEWODFSYTXWRGB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCCCCC1 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl azocane-1-carboxylate: Properties, Synthesis, and Applications

Introduction: The Azocane Scaffold and the Role of N-Boc Protection

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles, or azacycles, represent a foundational structural motif.[1] Among these, medium and large ring systems are of growing interest due to the unique conformational flexibility and vectoral space they occupy. The azocane ring, an eight-membered saturated N-heterocycle, is a key scaffold found in a number of bioactive natural products and serves as a versatile building block in synthetic chemistry.[2][3]

The utility of the parent azocane (also known as heptamethyleneimine) in multi-step synthesis is often predicated on the strategic protection of its secondary amine functionality.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robust stability across a wide range of non-acidic conditions and its facile, clean removal under mild acidic treatment. This guide provides a comprehensive technical overview of tert-Butyl azocane-1-carboxylate, the N-Boc protected form of azocane. It is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic programs.

Physicochemical and Spectroscopic Properties

While specific experimental data for tert-Butyl azocane-1-carboxylate is not widely published, its properties can be reliably predicted based on its constituent parts: the azocane ring and the N-Boc protecting group.

Predicted Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties of the molecule.

| Property | Value / Prediction | Source / Basis |

| Molecular Formula | C₁₂H₂₃NO₂ | Calculated |

| Molecular Weight | 213.32 g/mol | Calculated |

| CAS Number | Not Assigned | Inferred from lack of commercial listings |

| Physical State | Colorless to pale yellow oil or low-melting solid | Analogy to N-Boc protected cyclic amines |

| Boiling Point | > 250 °C (Predicted) | Extrapolated from related compounds |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, MeOH). Insoluble in water. | General property of N-Boc protected amines |

Spectroscopic Analysis

Spectroscopic analysis is essential for the characterization and quality control of tert-Butyl azocane-1-carboxylate. Below are the predicted Nuclear Magnetic Resonance (NMR) data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the methylene protons of the azocane ring. Due to the conformational flexibility of the eight-membered ring, the ring proton signals may be broad at room temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for the carbonyl and quaternary carbons of the Boc group, in addition to the carbons of the azocane ring.[4]

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| tert-Butyl (9H, singlet) | 1.4 - 1.5 | 28.5 (CH₃) |

| Quaternary Carbon (Boc) | - | 79.0 - 80.0 (C(CH₃)₃) |

| Carbonyl Carbon (Boc) | - | 155.0 - 156.0 (C=O) |

| Azocane CH₂ (α to N) | 3.2 - 3.4 (broad multiplet) | 45.0 - 47.0 |

| Azocane CH₂ (β, γ, δ to N) | 1.5 - 1.8 (broad multiplet) | 25.0 - 30.0 |

Note: Predicted shifts are based on analysis of similar N-Boc protected heterocycles and standard chemical shift ranges.[4][5] Spectra should be acquired in a deuterated solvent such as CDCl₃.

Synthesis and Purification

As tert-Butyl azocane-1-carboxylate is not commonly available commercially, its synthesis from the parent heterocycle, azocane, is a required preliminary step for its use. The procedure is straightforward and relies on the well-established reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-Butyl azocane-1-carboxylate

This protocol describes the N-protection of azocane using di-tert-butyl dicarbonate.

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve azocane (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar. A concentration of 0.2-0.5 M is typically appropriate.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equivalents) to the cooled solution, either as a solid in portions or as a solution in the same solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product is often of high purity after workup. If necessary, further purification can be achieved by flash column chromatography on silica gel.

-

Caption: Synthetic workflow for N-Boc protection of azocane.

Chemical Reactivity and Derivatization

The chemical utility of tert-Butyl azocane-1-carboxylate is dominated by the reactivity of the Boc protecting group. Its primary function is to serve as a stable, protected precursor to the free secondary amine, which can then be used in subsequent synthetic transformations.

Deprotection of the N-Boc Group

The tert-butyl carbamate is readily cleaved under acidic conditions, liberating the free amine, carbon dioxide, and tert-butanol (which typically dehydrates to isobutylene).[7] The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in the molecule.

Common Deprotection Conditions:

-

Trifluoroacetic Acid (TFA): A common and effective method involves treating the substrate with a solution of 20-50% TFA in a solvent like DCM at room temperature. The reaction is typically rapid (15-60 minutes).

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is also highly effective and provides the product as its hydrochloride salt, which can be advantageous for purification and stability.

-

Lewis Acids: For substrates with other acid-labile groups where TFA or HCl are too harsh, milder Lewis acids like zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters and carbamates.

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: N-Boc Deprotection with TFA

Procedure:

-

Dissolution: Dissolve tert-Butyl azocane-1-carboxylate (1.0 equivalent) in anhydrous DCM.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Re-dissolve the residue in a suitable solvent like ethyl acetate or DCM.

-

Wash with a saturated aqueous NaHCO₃ or a mild base (e.g., 1M NaOH) to neutralize the TFA salt and liberate the free amine.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free azocane.

-

Applications in Research and Drug Discovery

The azocane scaffold is an important structural element in various pharmaceutically relevant molecules. The conformational flexibility of the eight-membered ring allows it to present substituents in diverse spatial arrangements, making it a valuable component for probing interactions with biological targets.

-

Scaffold Introduction: tert-Butyl azocane-1-carboxylate is the ideal reagent for introducing the azocane ring system into a target molecule. Following deprotection, the liberated secondary amine can undergo a wide range of reactions, including:

-

Reductive amination

-

Amide bond formation

-

N-Arylation or N-alkylation reactions

-

Nucleophilic substitution

-

-

Fragment-Based Drug Design: As a protected fragment, it allows for the controlled and directed synthesis of more complex molecules, enabling the exploration of chemical space around the azocane core. The use of related N-Boc protected azacycles, such as those derived from azepane, is well-documented in the development of novel therapeutics.[2]

Safety and Handling

-

Precursor Hazards: The precursor, azocane (heptamethyleneimine), is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Product Handling: While the N-Boc protected product is expected to be significantly less hazardous than the parent amine, standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Reagents: Di-tert-butyl dicarbonate can cause skin and respiratory irritation. Deprotection reagents like TFA and HCl are highly corrosive and should be handled with extreme care.

-

Storage: Store tert-Butyl azocane-1-carboxylate in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl azocane-1-carboxylate is a valuable, albeit not commonly commercialized, synthetic intermediate. Its utility lies in its ability to serve as a stable, protected form of the azocane heterocyclic scaffold. The straightforward synthesis via N-Boc protection of azocane and the reliable, high-yielding deprotection under acidic conditions make it an essential tool for chemists. By enabling the controlled introduction of the conformationally flexible eight-membered azocane ring, this compound provides a gateway to novel chemical structures for applications in pharmaceutical research and materials science.

References

-

ResearchGate. (n.d.). Enantioselective synthesis of optically active azocane (S,S)‐10 j. Retrieved February 14, 2026, from [Link]

-

Kamal, A., et al. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved February 14, 2026, from [Link]

-

YouTube. (2023). A Novel Azocine Synthesis. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved February 14, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 14, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring. Retrieved February 14, 2026, from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl 5-oxoazocane-1-carboxylate (C12H21NO3). Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved February 14, 2026, from [Link]

-

Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Retrieved February 14, 2026, from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved February 14, 2026, from [Link]

-

Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved February 14, 2026, from [Link]

-

J-STAGE. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Retrieved February 14, 2026, from [Link]

-

PubMed. (2014). Highly enantioselective aza-Henry reaction with isatin N-Boc ketimines. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 14, 2026, from [Link]

-

RSC Publishing. (n.d.). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved February 14, 2026, from [Link]

-

Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved February 14, 2026, from [Link]

Sources

- 1. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pure-synth.com [pure-synth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labsolu.ca [labsolu.ca]

- 7. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers

Introduction: The Strategic Importance of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the demanding arenas of pharmaceutical development and medicinal chemistry, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among these, the amine moiety, with its inherent nucleophilicity and basicity, presents a frequent challenge, necessitating the use of protecting groups to prevent undesirable side reactions. The tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool for this purpose, prized for its robustness under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.

This technical guide provides an in-depth exploration of tert-Butyl azocane-1-carboxylate, a key building block that leverages the power of the Boc protecting group. We will delve into its chemical and physical properties, detailed synthetic protocols, comprehensive characterization, and its applications as a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties of tert-Butyl azocane-1-carboxylate

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application. The key physicochemical data for tert-Butyl azocane-1-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₂ | Calculated |

| Molecular Weight | 213.32 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from analogous compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) | Inferred from general properties of N-Boc protected amines |

| Boiling Point | Not readily available; expected to be relatively high due to molecular weight and polar carbamate group | N/A |

| CAS Number | Not assigned for the parent compound; derivatives have unique CAS numbers | N/A |

Synthesis of tert-Butyl azocane-1-carboxylate: A Practical Approach

The synthesis of tert-Butyl azocane-1-carboxylate is a straightforward N-protection reaction of the parent heterocycle, azocane. The most common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.

Reaction Mechanism: The Chemistry of Boc Protection

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of azocane attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and a proton. The released tert-butoxide anion is a strong base and deprotonates the positively charged nitrogen, yielding the N-Boc protected product and tert-butanol. The reaction is often driven to completion by the decomposition of the unstable tert-butoxycarbonic acid intermediate into carbon dioxide and tert-butanol.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and reliable method for the synthesis of tert-Butyl azocane-1-carboxylate.

Materials:

-

Azocane (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH) (optional, as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azocane (1 equivalent) in the chosen solvent (DCM or THF) to a concentration of approximately 0.5 M.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents). If a base is used, it can be added at this stage. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting amine. The reaction is generally complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any unreacted Boc₂O and acidic byproducts. Follow with a wash with brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude tert-Butyl azocane-1-carboxylate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

A similar N-Boc protection step is employed in the large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate, highlighting the industrial applicability of this reaction.[2]

Spectroscopic Characterization: Confirming the Molecular Structure

Unambiguous characterization of the synthesized product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of tert-Butyl azocane-1-carboxylate is expected to show distinct signals corresponding to the protons of the tert-butyl group and the azocane ring.

-

tert-Butyl Group: A characteristic sharp singlet will be observed in the upfield region, typically around δ 1.4-1.5 ppm, integrating to nine protons.[3]

-

Azocane Ring Protons: The protons on the azocane ring will appear as a series of multiplets in the region of δ 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be shifted downfield (typically δ 3.2-3.5 ppm) due to the electron-withdrawing effect of the nitrogen and the carbamate group. The remaining methylene protons of the ring will appear as a complex set of overlapping multiplets in the more upfield region (typically δ 1.5-1.8 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The carbon-13 NMR spectrum provides further confirmation of the structure.

-

tert-Butyl Group: Two distinct signals are expected for the tert-butyl group: one for the quaternary carbon at around δ 79-81 ppm and another for the three equivalent methyl carbons at approximately δ 28 ppm.[4]

-

Carbamate Carbonyl: The carbonyl carbon of the Boc group will appear as a singlet in the downfield region, typically around δ 155-156 ppm.

-

Azocane Ring Carbons: The carbon atoms of the azocane ring will resonate in the range of δ 25-50 ppm. The carbons directly attached to the nitrogen (α-carbons) will be shifted further downfield within this range.

Applications in Research and Development: A Versatile Building Block

The azocane scaffold is an important structural motif in a variety of biologically active molecules. The introduction of the Boc protecting group allows for the selective functionalization of the azocane ring at other positions, making tert-Butyl azocane-1-carboxylate a valuable intermediate in drug discovery and development.

Azepane derivatives, which are structurally very similar to azocanes, are of great interest for pharmaceutical product development, with many drug candidates containing this seven-membered ring structure.[2] The conformational flexibility of the azepane and azocane rings allows them to act as better β-turn mimics in peptides, leading to enhanced biological activities.[2]

Workflow for Utilization in Synthesis

The following diagram illustrates a typical workflow for the use of tert-Butyl azocane-1-carboxylate in a synthetic route.

Caption: A generalized synthetic workflow utilizing tert-Butyl azocane-1-carboxylate.

Conclusion: A Foundational Reagent for Innovation

tert-Butyl azocane-1-carboxylate represents a confluence of strategic molecular design and practical synthetic utility. The robust and readily cleavable Boc protecting group provides the necessary control for chemists to manipulate the azocane scaffold, a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, underscoring its importance as a foundational building block for the discovery and development of novel therapeutics. As the demand for complex and diverse molecular architectures continues to grow, the utility of well-characterized and versatile intermediates like tert-Butyl azocane-1-carboxylate will undoubtedly continue to expand.

References

- (Calcul

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

- (Inferred

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Retrieved from [Link]

- (Inferred from general properties of N-Boc protected amines)

- (N/A)

-

ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Unlocking Medium-Ring Chemical Space with tert-Butyl Azocane-1-carboxylate

Abstract

This guide details the strategic application of tert-butyl azocane-1-carboxylate (Boc-azocane) as a scaffold in medicinal chemistry. While 5- and 6-membered rings dominate the FDA-approved pharmacopeia, 8-membered rings (azocanes) offer a unique "Goldilocks" zone of conformational dynamics—possessing greater flexibility than piperidines but less entropy than macrocycles. This note provides protocols for synthesis, functionalization, and conformational analysis, enabling researchers to exploit this underutilized scaffold for novel intellectual property (IP) generation and peptidomimetic design.

Introduction: The Medium-Ring Advantage

In modern drug discovery, "escaping flatland" (increasing

Why Azocanes?

-

Novel Vectors: The bond angles in an 8-membered ring allow side chains to project into vectors inaccessible to pyrrolidine (5-ring) or piperidine (6-ring) scaffolds.

-

Peptidomimetic Potential: Azocanes can effectively mimic

-turns and -

IP Space: The scaffold is significantly less crowded than its smaller counterparts, offering freedom to operate.

Structural & Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the azocane ring exists in a dynamic equilibrium. Understanding this is crucial for binding affinity optimization.

The Boat-Chair Equilibrium

The lowest energy conformation for cyclooctane derivatives is typically the boat-chair (BC) . However, the crown and boat-boat conformers lie within accessible energy windows (< 5 kcal/mol).

-

Implication: NMR signals for ring protons often appear broad at room temperature due to ring flipping (pseudorotation) on the NMR timescale.

-

Design Tip: Substituents on the ring (e.g., gem-dimethyl or fused rings) can "lock" the conformation, reducing the entropic penalty upon protein binding.

Transannular Strain (Prelog Strain)

Medium rings suffer from transannular interactions (hydrogens pointing "inward" across the ring).

-

Synthetic Consequence: Nucleophilic attacks on the ring carbons are slower than in 6-membered rings due to steric shielding.

-

Mitigation: Use high-pressure conditions or highly reactive reagents when functionalizing the ring directly.

Synthetic Workflows

While the parent tert-butyl azocane-1-carboxylate is commercially available, substituted analogs are best synthesized via Ring-Closing Metathesis (RCM) .

Diagram 1: Strategic Access to Functionalized Azocanes

This workflow illustrates the decision matrix for obtaining the scaffold.

Caption: Workflow distinguishing between commercial sourcing of the parent scaffold and RCM synthesis for substituted derivatives.

Experimental Protocols

Protocol A: Synthesis via Ring-Closing Metathesis (RCM)

Use this when specific side-chains are required on the ring carbons.

Reagents:

-

Diallylamine derivative (Precursor)

-

Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs II[1]

-

Dichloromethane (DCM), anhydrous, degassed

-

tert-Butyl dicarbonate (

)

Step-by-Step:

-

Precursor Assembly: Alkylate a primary amine with two equivalents of 4-bromo-1-butene (or substituted analogs) to form the bis-homoallylic amine. Protect nitrogen with

. -

Dilution (Critical): Dissolve the diene in degassed DCM.

-

Note: Concentration must be < 5 mM (high dilution) to favor intramolecular cyclization over intermolecular polymerization.

-

-

Catalyst Addition: Add Grubbs II catalyst (2-5 mol%).

-

Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere (

or Ar). -

Quench: Add ethyl vinyl ether to quench the ruthenium carbene.

-

Purification: Concentrate and purify via flash chromatography (Silica gel).

-

Hydrogenation (Optional): To obtain the saturated azocane, dissolve the alkene product in MeOH and stir under

(1 atm) with 10% Pd/C for 4 hours.

Validation:

-

NMR: Disappearance of terminal alkene protons (

5.0–6.0 ppm). -

MS: Confirm molecular weight of the cyclic product.

Protocol B: N-Deprotection and Library Generation

Standard protocol for utilizing the scaffold in amide coupling libraries.

Context: The Boc group on an 8-membered ring is sterically accessible, but the lipophilicity of the ring can cause solubility issues in pure TFA.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) - Scavenger

-

Hunig's Base (DIPEA)

Step-by-Step:

-

Dissolution: Dissolve tert-butyl azocane-1-carboxylate (1.0 equiv) in DCM (volume ratio 1:4 substrate:solvent).

-

Acidolysis: Add TFA (volume ratio 1:1 with DCM). Add 2.5% v/v TIPS if the molecule contains electron-rich aromatics (to prevent tert-butylation side reactions).

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: TLC (stain with Ninhydrin; free amine stains red/purple).

-

-

Workup (Free Base):

-

Concentrate in vacuo.

-

Redissolve in DCM.

-

Wash with saturated

(aq) twice . (Caution: Gas evolution). -

Dry organic layer over

.[2]

-

-

Coupling: Use standard HATU/DIPEA conditions for coupling carboxylic acids to the liberated azocane amine.

Troubleshooting:

-

Issue: Incomplete deprotection.

-

Solution: Azocanes are lipophilic. If the salt precipitates and stops reacting, add 5-10% water or use 4M HCl in Dioxane instead of TFA.

Physicochemical Profile & Data

Comparison of tert-Butyl azocane-1-carboxylate against smaller ring analogs.

| Property | Piperidine (6-Ring) | Azepane (7-Ring) | Azocane (8-Ring) | Impact on Drug Design |

| cLogP (Boc-protected) | ~2.2 | ~2.7 | ~3.2 | Azocanes increase lipophilicity; monitor metabolic stability. |

| Ring Strain (kcal/mol) | 0.1 (Chair) | 6.2 | 9.7 | Higher strain = higher reactivity in ring-opening/expansion scenarios. |

| Conformational States | 2 (Chair/Twist) | >4 | >10 | High flexibility requires rigidifying elements for high affinity. |

| Vector Space | Linear/Planar | Intermediate | 3D/Globular | Ideal for accessing deep, spherical pockets in enzymes. |

Functionalization Logic

To diversify the azocane scaffold, researchers must choose the correct vector.

Diagram 2: Functionalization Decision Tree

Caption: Decision tree for diversifying the azocane scaffold based on medicinal chemistry goals.

Quality Control & Characterization

NMR Broadening:

Due to the interconversion between boat-chair and crown conformers,

Protocol for QC:

-

Variable Temperature (VT) NMR: Run the spectrum at 323 K (50°C).

-

Result: Coalescence of peaks usually occurs at higher temperatures, resulting in sharp, defined singlets/multiplets.

-

Interpretation: If peaks sharpen at high T, the broadening is conformational, not chemical impurity.

References

-

Synthesis of Medium Rings via RCM: Maier, M. E. (2000). Ring-Closing Metathesis of Medium-Sized Rings. Angewandte Chemie International Edition. [Link]

-

Conformational Analysis of Azocanes: Anet, F. A. L., & Yavari, I. (1978). Conformational properties of medium-sized rings. Journal of the American Chemical Society. [Link]

-

Azocanes in Peptidomimetics: Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. [Link]

-

Lithiation of N-Boc Heterocycles: Beak, P., & Lee, W. K. (1994).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. [Link] -

Commercial Availability & Properties: PubChem Compound Summary for tert-Butyl azocane-1-carboxylate. [Link]

Sources

Troubleshooting & Optimization

Navigating the Complexities of N-Boc-Azocane Functionalization: A Technical Support Guide

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to minimize side reactions during the functionalization of N-Boc-azocane. This resource is designed to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your synthetic endeavors.

The eight-membered azocane ring, a key scaffold in numerous biologically active molecules, presents unique synthetic challenges. Its conformational flexibility and the potential for transannular interactions can lead to a variety of undesired side reactions during functionalization. This guide offers a comprehensive overview of common pitfalls and their solutions, grounded in mechanistic principles and supported by established literature.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with N-Boc-azocane.

Q1: My N-alkylation of N-Boc-azocane is sluggish and gives low yields. What are the likely causes?

A1: Sluggish N-alkylation is often a result of several factors. Firstly, the nucleophilicity of the secondary amine in N-Boc-azocane can be sterically hindered by the bulky Boc group and the conformation of the eight-membered ring. Secondly, the choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the amine, while an inappropriate solvent can hinder the reaction kinetics. Lastly, the reactivity of the alkylating agent itself is a key consideration; less reactive agents like alkyl chlorides may require harsher conditions, which can lead to side reactions.

Q2: I am observing over-alkylation of my N-Boc-azocane, leading to a quaternary ammonium salt. How can I prevent this?

A2: Over-alkylation is a common side reaction, particularly with highly reactive alkylating agents and strong bases. To mitigate this, consider the following:

-

Stoichiometry: Use a strict 1:1 stoichiometry of the alkylating agent to the N-Boc-azocane.

-

Reaction Temperature: Perform the reaction at lower temperatures to control the reaction rate.

-

Choice of Base: A milder base, such as potassium carbonate or triethylamine, is often sufficient and less likely to promote over-alkylation compared to stronger bases like sodium hydride.

Q3: During N-acylation with an acid chloride, I am getting significant hydrolysis of the acylating agent. How can I improve the efficiency of the acylation?

A3: Hydrolysis of the acid chloride is a frequent issue, especially if there is residual moisture in your reaction setup. Ensure that your solvent and glassware are scrupulously dried. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct without competing with the N-Boc-azocane for the acylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q4: What is a "transannular reaction," and is it a concern with N-Boc-azocane?

A4: A transannular reaction is an intramolecular reaction between two non-adjacent atoms in a ring. Due to the flexibility of the eight-membered ring in azocane, atoms on opposite sides of the ring can come into close proximity, leading to unexpected bond formation. This is a significant concern in azocane chemistry and can lead to bicyclic byproducts. The likelihood of transannular reactions is influenced by the substitution pattern on the ring and the reaction conditions.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for persistent issues.

Guide 1: Poor Yields and Incomplete Reactions in N-Alkylation

Problem: Your N-alkylation of N-Boc-azocane with an alkyl halide is consistently giving low yields, with a significant amount of unreacted starting material.

Causality and Mechanistic Insights: The rate of an SN2 reaction, which is the typical mechanism for N-alkylation with alkyl halides, is highly dependent on the nucleophilicity of the amine and the concentration of both reactants. The bulky tert-butoxycarbonyl (Boc) group can sterically encumber the nitrogen atom, reducing its nucleophilicity. Furthermore, the flexible azocane ring can adopt conformations that hinder the approach of the electrophile.

Troubleshooting Workflow:

Validation & Comparative

13C NMR chemical shifts of N-Boc-azocane

Comparative Guide: C NMR Analysis of N-Boc-Azocane

Executive Summary

N-Boc-azocane (1-(tert-butoxycarbonyl)azocane) represents a distinct challenge in structural characterization compared to its 5- and 6-membered homologs. As an 8-membered nitrogen heterocycle, it exhibits unique conformational fluxionality that complicates NMR assignment.

This guide provides a technical comparison of

Structural Dynamics & Mechanistic Insight

The "Medium Ring" Problem

Unlike the rigid chair conformation of N-Boc-piperidine (6-membered), N-Boc-azocane exists in a dynamic equilibrium of boat-chair and crown-like conformations. This results in transannular interactions that do not exist in smaller rings.

Rotameric Exchange (The "Missing" Peaks)

The tert-butoxycarbonyl (Boc) group imposes restricted rotation around the Nitrogen-Carbonyl bond. This creates two distinct rotamers (E and Z) observable on the NMR timescale.

-

Slow Exchange: At low temperatures (< -40°C), you will see two sets of signals.

-

Coalescence: At room temperature, signals (especially

-carbons) often broaden significantly or disappear into the baseline. -

Fast Exchange: At high temperatures (> 50°C), a single sharp average signal is observed.

Visualizing the Equilibrium

The following diagram illustrates the rotameric equilibrium that dictates the NMR appearance.

Figure 1: Kinetic relationship between E/Z rotamers and the resulting NMR spectral broadening.

Comparative Analysis: Chemical Shift Data

The following table contrasts N-Boc-azocane with its 6- and 7-membered analogs. Note the deshielding trend in the

Solvent: CDCl

| Carbon Position | N-Boc-Piperidine (6-Ring) | N-Boc-Azepane (7-Ring) | N-Boc-Azocane (8-Ring) | Signal Characteristics |

| C=O (Boc) | 154.8 ppm | 155.5 ppm | 155.4 - 155.8 ppm | Generally sharp; weak intensity (quaternary). |

| C-O (Quaternary) | 79.2 ppm | 79.0 ppm | 79.1 ppm | Very stable across homologs. |

| 44.5 ppm (br) | 48.2 ppm (br) | 49.8 - 51.5 ppm (v. br) | Critical Diagnostic: Often appears as two humps or one very broad mound due to rotamers. | |

| 25.6 ppm | 28.5 ppm | 27.5 - 29.0 ppm | Less affected by rotamers, but still broadened. | |

| 24.5 ppm | 26.1 ppm | 25.5 - 26.8 ppm | Overlapping region; requires HSQC for resolution. | |

| CH | 28.4 ppm | 28.5 ppm | 28.5 ppm | Intense, sharp singlet (3 equivalent methyls). |

Key Interpretative Insights

-

The Alpha-Shift: The shift from ~44 ppm (piperidine) to ~50 ppm (azocane) confirms the ring expansion. The bond angles in the 8-membered ring lead to deshielding of the carbons adjacent to the nitrogen.

-

Signal "Disappearance": In N-Boc-azocane, the

-carbon signal (approx 50 ppm) is frequently missed in automated peak picking because it is so broad at 25°C. Manual inspection of the baseline is required.

Experimental Protocol: Validated Acquisition Workflow

To ensure authoritative data (E-E-A-T), follow this self-validating protocol designed to resolve the rotameric issues inherent to azocanes.

Step 1: Sample Preparation[1][2]

-

Concentration: 20-30 mg in 0.6 mL solvent.

-

Solvent Choice:

-

Standard: CDCl

(Good solubility, standard reference). -

Alternative: DMSO-

(Higher viscosity may broaden peaks further, but higher boiling point allows high-temp studies). -

Resolution: Toluene-

is preferred for Variable Temperature (VT) studies to freeze out rotamers (-80°C) or coalesce them (+90°C).

-

Step 2: Pulse Sequence Parameters

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary Boc carbons (C=O and C-O) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

-

Scans (NS): Minimum 1024 scans. The broadening of ring carbons reduces their signal-to-noise ratio (S/N), requiring more scans than usual.

-

Broadening Factor (LB): Apply an exponential window function with LB = 1.0 - 2.0 Hz to smooth the noise on broad peaks.

Step 3: Assignment Workflow (Logic Diagram)

Figure 2: Decision tree for resolving missing or broadened signals in medium-ring heterocycles.

References

-

Compound Interest. (2015).[1] A Guide to

C NMR Chemical Shift Values. Retrieved from [Link] -

MDPI. (2020).

C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. (Provides baseline data for N-Boc carbonyl and quaternary shifts). Retrieved from [Link] -

National Institutes of Health (NIH). (1994).

H-NMR. (Demonstrates the cis/trans rotamer equilibrium in N-methylated/N-Boc systems). Retrieved from [Link] -

AIST. Spectral Database for Organic Compounds (SDBS). (Recommended for cross-referencing specific hydrocarbon chain shifts). Retrieved from [Link]

A Comparative Guide to the Infrared Spectroscopy of tert-Butyl azocane-1-carboxylate

This guide provides an in-depth analysis of the infrared (IR) spectrum of tert-Butyl azocane-1-carboxylate, a key intermediate in synthetic chemistry. As drug development professionals and researchers know, unequivocal structural confirmation is paramount. Infrared spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups and confirm the successful installation of the tert-butyloxycarbonyl (Boc) protecting group onto the azocane nitrogen. Here, we will dissect the characteristic spectral features of the target molecule and compare it with relevant alternatives to highlight its unique spectroscopic signature.

Part 1: Spectroscopic Profile of tert-Butyl azocane-1-carboxylate

The structure of tert-Butyl azocane-1-carboxylate incorporates three key fragments that give rise to its characteristic IR spectrum: the eight-membered saturated azocane ring, the carbamate linkage, and the bulky tert-butyl group. The absence of an N-H bond, due to the tertiary nature of the carbamate nitrogen, is a critical diagnostic feature.

The most prominent absorption bands are predictable based on the functional groups present:

-

C-H Stretching (Alkyl): A strong and complex group of bands is expected in the 2850-2960 cm⁻¹ region.[1] These arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds within the CH₂ groups of the azocane ring and the CH₃ groups of the tert-butyl moiety. The sheer number of these bonds results in a high-intensity absorption that is characteristic of molecules with significant saturated hydrocarbon character.[1][2]

-

C=O Stretching (Carbamate): The most diagnostically significant peak is the intense, sharp absorption corresponding to the carbonyl (C=O) stretch of the carbamate group. This band typically appears in the 1740-1680 cm⁻¹ range. For N-Boc protected amines, this peak is commonly observed around 1690-1700 cm⁻¹ . The position is influenced by the electron-donating nitrogen atom, which contributes to resonance and slightly lowers the frequency compared to a standard ester. The high intensity of this peak is due to the large change in dipole moment during the vibration.

-

C-H Bending (Alkyl): The presence of the tert-butyl group provides a distinct signature. A characteristic split absorption or two distinct bands are expected around 1365 cm⁻¹ and 1390 cm⁻¹ due to the symmetric and asymmetric bending ("umbrella" mode) of the gem-dimethyl groups. The CH₂ groups of the azocane ring will exhibit a scissoring vibration around 1465 cm⁻¹ .[3]

-

C-O and C-N Stretching: The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often complex but contains valuable information. Strong bands associated with the C-O stretch of the ester portion of the carbamate and the C-N stretch of the amine are found here.[4] Specifically, a strong band around 1150-1170 cm⁻¹ is often characteristic of the O-C(CH₃)₃ bond vibration.

Part 2: Comparative Spectroscopic Analysis

To fully appreciate the unique spectrum of tert-Butyl azocane-1-carboxylate, it is essential to compare it with structurally related compounds. The primary alternatives for comparison are the unprotected parent amine, Azocane , and another common N-Boc protected cyclic amine, tert-Butyl piperidine-1-carboxylate .

| Vibrational Mode | Wavenumber (cm⁻¹) | tert-Butyl azocane-1-carboxylate | Azocane (Unprotected) | tert-Butyl piperidine-1-carboxylate |

| N-H Stretch | 3350-3310 | Absent | Present (Weak-Medium, Single Peak) | Absent |

| C-H Stretch (Alkyl) | 2960-2850 | Present (Strong, Complex) | Present (Strong, Complex) | Present (Strong, Complex) |

| C=O Stretch (Carbamate) | 1700-1680 | Present (Very Strong, Sharp) | Absent | Present (Very Strong, Sharp) |

| N-H Bend | 1650-1580 | Absent | Present (Variable) | Absent |

| C-H Bend (CH₂) | ~1465 | Present (Medium) | Present (Medium) | Present (Medium) |

| C-H Bend (tert-Butyl) | ~1390 & ~1365 | Present (Medium, often split) | Absent | Present (Medium, often split) |

| C-O / C-N Stretch | 1250-1020 | Present (Strong, Complex) | Present (C-N only) | Present (Strong, Complex) |

Key Differentiating Features:

-

Versus Unprotected Azocane: The most striking difference is the complete absence of the N-H stretching peak (around 3310-3350 cm⁻¹) in the spectrum of the Boc-protected compound.[4][5] Azocane, as a secondary amine, would show a single N-H absorption in this region.[5] Conversely, the appearance of the intense C=O stretching band around 1695 cm⁻¹ is the definitive indicator of the carbamate group's presence, confirming a successful protection reaction. The peaks associated with the tert-butyl group (~1390/1365 cm⁻¹) are also unique to the protected molecule.

-

Versus N-Boc Piperidine: Both tert-Butyl azocane-1-carboxylate and its six-membered ring analogue, tert-Butyl piperidine-1-carboxylate, will show the key features of an N-Boc protected amine: a strong C=O stretch and no N-H stretch. The primary differences will lie in the fingerprint region (below 1400 cm⁻¹). The vibrational modes of the ring itself (C-C stretching, CH₂ rocking, and twisting) are sensitive to ring size and conformation.[2] While specific peak-for-peak assignment is complex without computational analysis, the pattern in this region for the eight-membered azocane will differ from that of the more rigid six-membered piperidine ring, providing a basis for differentiation between these two homologues.

Part 3: Experimental Protocol and Data Interpretation

Standard Protocol for ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is ideal for this analysis as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to acquire the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum. This step is critical for data integrity.

-

Sample Application: Place a small amount of the solid or liquid tert-Butyl azocane-1-carboxylate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Engage ATR Anvil: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum. This involves baseline correction and peak picking. Identify the key absorption bands as detailed in the comparison table.

-

Cleaning: Thoroughly clean the ATR crystal and anvil after analysis to prevent cross-contamination.

Workflow for Spectroscopic Verification

Caption: Workflow for IR-based structural verification.

Conclusion

The infrared spectrum of tert-Butyl azocane-1-carboxylate is defined by a set of distinct and easily identifiable absorption bands. The unequivocal presence of a strong carbonyl stretch around 1695 cm⁻¹, coupled with the definitive absence of any N-H stretching vibrations, provides conclusive evidence of a successfully Boc-protected azocane nitrogen. Further confirmation is provided by the characteristic absorptions of the alkyl C-H bonds and the specific bending modes of the tert-butyl group. This guide equips researchers with the necessary framework to utilize IR spectroscopy for confident and rapid structural elucidation of this and similar N-protected cyclic amines.

References

-

Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]

-

ResearchGate. (2025). Infrared absorption bands and assignments of the products formed from a.... [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. [Link]

-

ResearchGate. (2024). FT-IR spectrum of tert-butyl.... [Link]

-

AIP Publishing. (Date not available). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ACS Publications. (Date not available). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. [Link]

-

National Institute of Standards and Technology. (Date not available). tert-Butyl carbamate. NIST WebBook. [Link]

-

ResearchGate. (Date not available). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

-

University of Colorado Boulder. (Date not available). Table of Characteristic IR Absorptions. [Link]

-

University of Calgary. (Date not available). IR: amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chegg. (2020). Identify all peaks and spectra in this tert-Butyl Alcohol IR spectrum. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

-

PubMed. (2007). Infrared spectroscopy of the tert-butyl cation in the gas phase. [Link]

-

Michigan State University. (Date not available). IR Absorption Table. [Link]

-

Figshare. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. [Link]

-

ResearchGate. (2025). The vibrational spectra of a heterocyclic azoborane. [Link]

-

PMC. (2024). Dynamics Calculations of the Flexibility and Vibrational Spectrum of the Linear Alkane C14H30, Based on Machine-Learned Potentials. [Link]

-

Sci-Hub. (2007). Infrared Spectroscopy of thetert-Butyl Cation in the Gas Phase. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dynamics Calculations of the Flexibility and Vibrational Spectrum of the Linear Alkane C14H30, Based on Machine-Learned Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

Safety Operating Guide

Operational Disposal Guide: tert-Butyl azocane-1-carboxylate

Executive Summary

Immediate Action Required: Treat tert-Butyl azocane-1-carboxylate as a Non-Halogenated Organic waste stream. Critical Safety Alert: This compound contains a tert-butoxycarbonyl (Boc) protecting group. Strictly segregate from acidic waste streams. Contact with strong acids (e.g., HCl, TFA) will trigger rapid deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture sealed waste containers.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's physical state and reactivity profile. This compound is a lipophilic, cyclic amine protected by a carbamate moiety.

| Parameter | Specification | Operational Implication |

| Chemical Name | tert-Butyl azocane-1-carboxylate | 8-membered nitrogen heterocycle (Boc-protected). |

| CAS Number | Varies by isomer (Generic Class: Boc-Azocanes) | Verify specific lot; protocols below apply to the entire class. |

| Physical State | Viscous liquid or low-melting solid | Dictates "Solid" vs. "Liquid" waste stream sorting. |

| Primary Hazard | Irritant (Skin/Eye), Combustible | Standard PPE (Nitrile gloves, safety glasses) required. |

| Reactivity | Acid Sensitive | DO NOT MIX with acidic aqueous waste or acidic organic mixtures. |

| RCRA Status | Non-Acute (Not P-Listed) | Standard "Characteristic Waste" (Ignitable/Toxic) rules apply. |

Disposal Logic & Segregation Strategy

As a Senior Application Scientist, I prioritize waste stream compatibility over simple "trash" classification. The primary risk with Boc-protected amines is not toxicity, but uncontrolled gas evolution in waste drums.

The Mechanism of Risk

If tert-Butyl azocane-1-carboxylate enters a waste container with trace acids (common in HPLC waste), the following decomposition occurs:

Segregation Workflow

-

Stream A (Preferred): Non-Halogenated Organic Solvents (Neutral/Basic).

-

Stream B (Acceptable): Solid Hazardous Waste (if pure substance).

-

Stream C (Prohibited): Aqueous Acidic Waste or Halogenated Waste containing acid stabilizers.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Substance (Solid/Oil)

Use this for expired shelf stock or surplus pure material.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.

-

Solvation (Optional but Recommended): If the material is a viscous oil, dissolve in a minimal amount of Acetone or Ethyl Acetate to facilitate transfer.

-

Transfer: Pour into the Non-Halogenated Organic waste carboy.

-

Labeling: Tag the waste container immediately with the chemical name and the constituents (e.g., "Organic Waste: Acetone 90%, tert-Butyl azocane-1-carboxylate 10%").

Protocol B: Disposal of Reaction Mixtures

Use this for crude reaction mixtures containing the product.

-

Neutralization Check: Test the pH of the mixture. If acidic, neutralize with saturated Sodium Bicarbonate (

) until pH -

Separation: Separate the organic layer.

-

Stream Selection:

-

If solvent is DCM/Chloroform

Halogenated Waste (Ensure pH is neutral). -

If solvent is EtOAc/Hexanes/Ether

Non-Halogenated Waste .

-

-

Documentation: Log the volume added to the satellite accumulation area log sheet.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory compliance (EPA 40 CFR 261.[1][2]7) requires containers be "RCRA Empty" before disposal in municipal trash or glass recycling.

-

Assessment: Ensure the container holds

of its total capacity by weight.[3] -

Solvent Selection: Choose a solvent that dissolves the azocane (Acetone or Ethanol are ideal).

-

The Triple Rinse:

-

Rinse 1: Add solvent (10% volume), cap, shake vigorously, decant into Organic Waste .

-

Rinse 2: Repeat.

-

Rinse 3: Repeat.

-

-

Defacing: Cross out the original label. Mark "EMPTY" or "TRIPLE RINSED" on the bottle.

-

Final Disposal: Place uncapped bottle in the lab glass recycling bin (or trash if glass is not recycled).

Visual Decision Workflow

The following diagram illustrates the critical decision points to prevent cross-contamination and ensure regulatory compliance.

Figure 1: Decision matrix for segregating Boc-protected amine waste to prevent acid-catalyzed gas evolution.

Emergency Contingencies

-

Spill (Solid/Oil):

-

Isolate the area.[4]

-

Absorb with vermiculite or sand. Do not use acid-based neutralizers.

-

Scoop into a sealable bag and label as "Hazardous Waste - Solid Debris."

-

-

Skin Contact:

-

Wash immediately with soap and water for 15 minutes.[5]

-

Lipophilic nature means water alone is slow; soap is essential.

-

References

-

United States Environmental Protection Agency (EPA). (2025). RCRA Empty Container Guidelines (40 CFR 261.7).[1][2][3] Retrieved from [Link]

-

National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7] The National Academies Press.[6][7] Retrieved from [Link]

Sources

- 1. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]

- 2. rcrapublic.epa.gov [rcrapublic.epa.gov]

- 3. sites.rowan.edu [sites.rowan.edu]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]

- 7. orgsyn.org [orgsyn.org]

Personal protective equipment for handling tert-Butyl azocane-1-carboxylate

[1][2]

CAS Number: 120565-38-6 Synonyms: 1-Boc-azocane, N-Boc-heptamethyleneimine, tert-Butyl octahydroazocine-1-carboxylate Chemical Class: N-Protected Heterocyclic Amine (8-membered ring)[1][2]

Executive Safety Summary & Risk Profile

Status: Research Chemical (R&D Use Only). Hazard Classification (Read-Across Methodology): Direct toxicological data for this specific CAS is limited. In the absence of a compound-specific Safety Data Sheet (SDS), safety protocols must be derived from structural analogs (e.g., N-Boc-piperidine, N-Boc-azepane).[1][2] Treat this substance as a Irritant with potential for respiratory sensitization.[1][2][3][4]

| Hazard Category | GHS Classification (Inferred) | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3][4] |

Operational Core Directive: Handle strictly within a Chemical Fume Hood . The Boc (tert-butyloxycarbonyl) group adds lipophilicity, potentially increasing skin absorption rates compared to the free amine.[1]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific physical state of your lot (often a viscous oil or low-melting solid) and the solvents used in your workflow.[1][3][4]

| PPE Component | Recommendation | Technical Rationale |

| Hand Protection | Nitrile Rubber (0.11 mm min) | Standard Handling: Nitrile provides excellent resistance to incidental splashes of Boc-protected amines.[1][3] Note: If dissolved in DCM (Dichloromethane) , use PVA or Silver Shield laminates, as nitrile degrades rapidly (<5 min) in chlorinated solvents.[1][3] |

| Eye Protection | Safety Glasses w/ Side Shields | Minimum Requirement. If performing synthesis under pressure or high heat, upgrade to Chemical Splash Goggles to prevent vapor entry.[2][3] |

| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. Volatility is low-to-moderate, but heating releases isobutylene and CO₂ (decomposition products).[1][2][3] N95 respirators are insufficient for organic vapors.[1][2][3][4] |

| Body Protection | Lab Coat (Cotton/Poly Blend) | Standard protection.[1][2][3][4] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1][2][3][4] |

Operational Protocols: Step-by-Step

Phase 1: Receipt & Storage

tert-Butyl azocane-1-carboxylate is generally stable but sensitive to strong acids and heat.[1][2][4]

-

Inspection: Upon receipt, verify physical state.[1][2][3][4] It is typically a colorless to pale yellow viscous liquid or a waxy solid (low melting point).[1][2][3][4]

-

Storage: Store at 2–8°C (Refrigerated) .

-

Why? While the Boc group is thermally stable up to ~100°C, long-term storage at room temperature can lead to slow hydrolysis or decomposition, especially if traces of acid are present.[1]

-

-

Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) if the seal is broken, though it is not strictly air-sensitive.[1][2][3][4]

Phase 2: Weighing & Transfer (The "Viscosity Challenge")

Because this compound is often a viscous oil, standard weighing boats can lead to significant material loss.[1][2][3]

Protocol for Viscous Liquids:

-

Tare the Source Vessel: Weigh the full source vial/flask.

-

Transfer via Syringe:

-

Dispense directly into the reaction vessel.

-

Back-Weigh: Weigh the source vial again. The difference is the mass transferred.[2][4]

Protocol for Waxy Solids:

-

Warm Gently: If the material is a solidified wax, warm the container in a hand or a 30°C water bath for 5 minutes to liquefy.[2][3][4]

-

Transfer: Proceed with the syringe method above. Avoid chipping solid wax with a spatula, as this generates static-charged flying particles.[1]

Phase 3: Reaction Setup (Boc-Chemistry Specifics)

Emergency Response & Disposal

Spill Management

Minor Spill (<10 mL/g):

-

Isolate: Alert nearby personnel.

-

Absorb: Use vermiculite or polypropylene pads .[1][2][3][4] Avoid paper towels if the substance is hot (fire risk).[1][2][3][4]

-

Clean: Wipe surface with acetone or ethanol, followed by soap and water.[2][3][4]

-

Disposal: Place absorbent materials in a sealed bag labeled "Hazardous Waste - Organic."

Exposure First Aid[2][4]

-

Skin: Wash with soap and water for 15 minutes.[2][3][4] Do not use organic solvents (ethanol/acetone) on skin, as they may enhance absorption.[1][2]

-

Eyes: Rinse with water/saline for 15 minutes, lifting eyelids.[2][3] Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air immediately.

Waste Disposal[2][3][4][5]

Visual Decision Logic (Workflow)

Figure 1: Operational decision tree for handling N-Boc-Azocane, highlighting the critical glove selection step based on solvent compatibility.

References

-

National Center for Biotechnology Information (PubChem). Azocane (Compound Summary).[1][2][3][4] PubChem CID 14276.[1][2][3][4] [Link]

-

University of San Francisco. Glove Compatibility Guide (Nitrile vs. Chlorinated Solvents).[Link]

-

ACS Green Chemistry Institute. Reagent Guide: Boc Protection & Deprotection.[1][2][3][4][Link][1][2][3]

Sources

- 1. PubChemLite - Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanal (CAS 123-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Azocane - Wikipedia [en.wikipedia.org]

- 5. 123-38-6 | CAS DataBase [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. safetyware.com [safetyware.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.